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molecular formula C6H5NOS B8462270 4,6-Dihydrothieno[2,3-b]pyrrol-5-one

4,6-Dihydrothieno[2,3-b]pyrrol-5-one

Cat. No. B8462270
M. Wt: 139.18 g/mol
InChI Key: SXVURCAXJDJGSG-UHFFFAOYSA-N
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Patent
US06528653B2

Procedure details

Ethyl 2-aminothiophene-3-acetate (100 mg, 0.54 mmol) was dissolved in dry tetrahydrofuran (5 ml) and treated at −78° C. with trimethylaluminium (2M in n-heptane, 0.59 mmol). The reaction mixture was allowed to warm slowly to room temperature over 4 hours, cooled to 0° C. and quenched with saturated aqueous ammonium chloride solution. The solution was extracted with ethyl acetate and the organic phase dried over magnesium sulfate, evaporated to dryness and the residue chromatographed on silica gel using hexane/ethyl acetate (2:1) as eluent to give 45 mg of 4,6-dihydrothieno[2,3-b]pyrrol-5-one as a brown solid. MS(ES): m/e 140 [M+H].
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.59 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][C:8]([O:10]CC)=O.C[Al](C)C>O1CCCC1>[S:3]1[C:2]2[NH:1][C:8](=[O:10])[CH2:7][C:6]=2[CH:5]=[CH:4]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CC1CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.59 mmol
Type
reactant
Smiles
C[Al](C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1NC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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